molecular formula C2H6K2O7P2 B14697976 Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt CAS No. 21089-06-5

Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt

Cat. No.: B14697976
CAS No.: 21089-06-5
M. Wt: 282.21 g/mol
InChI Key: YGZBDWZUQFVAHU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H6K2O7P2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to chelate metal ions, making it useful in water treatment, detergents, and other applications where metal ion control is essential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of phosphorous acid with acetic anhydride, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate depend on the specific reaction conditions. For example, oxidation reactions may produce various phosphonate derivatives, while substitution reactions with metal ions result in metal-bisphosphonate complexes .

Scientific Research Applications

Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its ability to chelate metal ions. The bisphosphonate group binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted chemical reactions. This chelation process is particularly important in applications where metal ion control is essential, such as in water treatment and detergents .

Comparison with Similar Compounds

Similar Compounds

  • Sodium dihydrogen (1-hydroxyethylidene)bisphosphonate
  • Calcium dihydrogen (1-hydroxyethylidene)bisphosphonate
  • Magnesium dihydrogen (1-hydroxyethylidene)bisphosphonate

Uniqueness

Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate is unique due to its specific potassium ion content, which provides distinct solubility and reactivity properties compared to its sodium, calcium, and magnesium counterparts. This uniqueness makes it particularly suitable for applications where potassium ions are preferred or required .

Biological Activity

Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt, commonly known as etidronate dipotassium salt, is a member of the bisphosphonate class of compounds. These compounds are primarily used in the treatment of bone-related disorders due to their ability to inhibit bone resorption. This article explores the biological activity of this compound, focusing on its mechanisms, toxicity profiles, and therapeutic applications.

Etidronate works by inhibiting osteoclast-mediated bone resorption. Osteoclasts are specialized cells responsible for the breakdown of bone tissue. The mechanism involves the following key actions:

  • Inhibition of Osteoclast Activity : Etidronate binds to hydroxyapatite crystals in the bone matrix, which inhibits osteoclast function and promotes apoptosis (programmed cell death) in these cells. This process reduces bone turnover and helps maintain bone density .
  • Metabolic Interference : Non-nitrogenous bisphosphonates like etidronate interfere with cellular energy metabolism by competing with adenosine triphosphate (ATP), leading to decreased osteoclast activity and survival .

Toxicity and Safety Profile

The toxicity profile of etidronate dipotassium salt has been evaluated through various studies:

  • Acute Toxicity : The acute oral LD50 for etidronate varies across studies but is generally reported to be moderate. For example, in rats, the LD50 ranges from 940 mg/kg to 1219 mg/kg depending on the specific salt form used .
  • Chronic Toxicity : Long-term studies indicate a NOAEL (No Observed Adverse Effect Level) of 24 mg/kg/day in rats, suggesting that at lower doses, etidronate does not exhibit significant toxicity .
  • Reproductive and Developmental Toxicity : Studies indicate no adverse reproductive effects or developmental toxicity in animal models at tested doses .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety of etidronate in clinical settings:

  • Management of Osteoporosis : A double-blind study demonstrated that etidronate effectively reduces vertebral fractures in postmenopausal women with osteoporosis. Patients receiving etidronate showed a significant decrease in fracture rates compared to placebo groups .
  • Paget's Disease Treatment : Etidronate has been used successfully in treating Paget's disease, where it significantly decreases elevated alkaline phosphatase levels and reduces bone pain associated with the condition .
  • Bone Metastasis Management : In patients with metastatic bone disease, etidronate has been shown to alleviate pain and improve quality of life by reducing skeletal-related events .

Table 1: Toxicity Profile of Etidronate Dipotassium Salt

Study TypeSpeciesLD50 (mg/kg)NOAEL (mg/kg/day)
Acute Oral ToxicityRats940 - 1219-
Chronic ToxicityRats-24
Reproductive ToxicityRats->330

Table 2: Clinical Efficacy of Etidronate

ConditionStudy TypeOutcome
OsteoporosisDouble-blind trialReduced fracture rate
Paget's DiseaseClinical trialDecreased alkaline phosphatase levels
Bone MetastasisObservational studyAlleviated pain

Properties

CAS No.

21089-06-5

Molecular Formula

C2H6K2O7P2

Molecular Weight

282.21 g/mol

IUPAC Name

dipotassium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate

InChI

InChI=1S/C2H8O7P2.2K/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2

InChI Key

YGZBDWZUQFVAHU-UHFFFAOYSA-L

Canonical SMILES

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[K+].[K+]

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.